![molecular formula C16H15ClN8O B2406426 N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea CAS No. 338418-61-4](/img/structure/B2406426.png)

N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

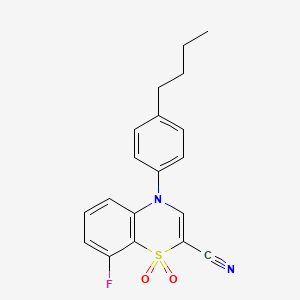

Molecular Structure Analysis

The molecular structure of a related compound, 2-CHLORO-6-HYDRAZINOPYRIDINE, has been reported. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-CHLORO-6-HYDRAZINOPYRIDINE, have been reported. It has a melting point of 118°C, a boiling point of 118°C, and a density of 1.43±0.1 g/cm3 .Scientific Research Applications

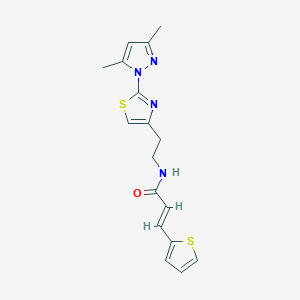

- MPS1 (Monopolar Spindle 1) Kinase : NNA41861 was designed as a potential irreversible inhibitor of MPS1 kinase, which plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer .

- Structure : The compound’s structure was derived from a reversible MPS1 inhibitor, N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine .

- Evaluation : Researchers assessed its inhibitory potency against MPS1 and other kinases harboring a rare cysteine in the hinge region (MAPKAPK2 and p70S6Kβ/S6K2) .

- Indole Derivatives : NNA41861 belongs to the class of indole derivatives. These compounds have shown promise as antiproliferative agents against various cancer cell lines .

- In Vitro Testing : While details are limited, NNA41861 was tested for antiviral activity. Further investigations could shed light on its efficacy against specific viruses .

- Three-Step Procedure : NNA41861 can be synthesized via a three-step process, including Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Analytical Techniques : Its structure was confirmed using nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and single crystal X-ray diffraction .

Protein Kinase Inhibition

Antiproliferative Activity

Antiviral Potential

Chemical Synthesis

Covalent Inhibitors

Safety and Hazards

properties

IUPAC Name |

1-[(E)-N-[(6-chloropyridin-2-yl)amino]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN8O/c17-13-7-4-8-14(21-13)23-24-15(9-25-11-18-10-19-25)22-16(26)20-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,21,23)(H2,20,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXERYEJCOSBGJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/C(=N/NC2=NC(=CC=C2)Cl)/CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)